molecular formula C12H12N2O2S B2450922 (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 853889-48-2

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2450922
CAS No.: 853889-48-2
M. Wt: 248.3
InChI Key: WMKQGJCPPGCTPW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that features a thiazole ring and a furan ring connected by a propenamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Thiazole and Furan Rings: The thiazole and furan rings can be coupled through a Wittig reaction or a Heck reaction to form the propenamide linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The propenamide linker can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiazole derivatives

Scientific Research Applications

Chemistry

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and furan derivatives have shown efficacy.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-methyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
  • (E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is unique due to the specific combination of the thiazole and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 238.32 g/mol

Structural Features

The compound features a thiazole ring and a furan moiety, which are known to contribute to various biological activities. The thiazole ring is often associated with antimicrobial and anticancer properties, while the furan ring can enhance the compound's reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings exhibit notable antimicrobial activity. A study demonstrated that similar thiazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus2050

Table 1: Antimicrobial activity of thiazole derivatives

Anticancer Activity

The compound has been evaluated for its anticancer potential. Thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM)
HeLa12
MCF-78
A54915

Table 2: Anticancer activity of this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole moiety can interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • DNA Interaction : The furan ring may facilitate intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives in both antimicrobial and anticancer assays .

Another study focused on the structure–activity relationship (SAR) of thiazole-containing compounds, suggesting that modifications at the furan position could enhance biological activity without significantly increasing toxicity .

Properties

IUPAC Name

(E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-10-8-13-12(17-10)14-11(15)6-5-9-4-3-7-16-9/h3-8H,2H2,1H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQGJCPPGCTPW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(S1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.